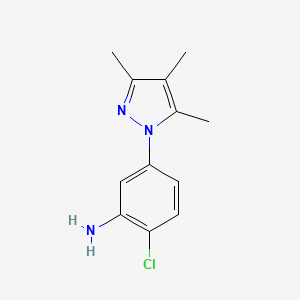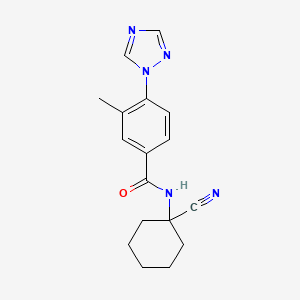
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a derivative of Adamantane, which is a cyclic organic compound that has been studied extensively for its pharmacological properties. The synthesis method of this compound involves several steps, and it has been found to exhibit unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Novel Tetrahydropyrimidine–Adamantane Hybrids as Anti-inflammatory Agents
Research by Kalita et al. (2015) focused on the synthesis and biological evaluation of novel tetrahydropyrimidine–adamantane hybrids, where compounds exhibited excellent and promising anti-inflammatory activities. This study underscores the potential therapeutic applications of adamantane derivatives in treating inflammation-related conditions (Kalita et al., 2015).
Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents
Anusha et al. (2015) described a 'green' synthesis protocol for developing 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles (AITs), targeting sterol 14α-demethylase (CYP51) in M. tuberculosis. Among the compounds tested, one showed potent inhibitory activity, comparable to standard drugs, highlighting adamantane derivatives' potential in tuberculosis treatment (Anusha et al., 2015).
Exploration of Adamantane-Derived Indoles as Cannabimimetic Drugs
Banister et al. (2013) synthesized and evaluated adamantane-derived indoles for their cannabimimetic potency, revealing significant bioactivity at CB1 and CB2 receptors. This study provides insights into the psychoactive properties of adamantane compounds and their potential for developing new therapeutic agents (Banister et al., 2013).
Antimicrobial and Anti-Proliferative Activities of Adamantane Derivatives
Al-Mutairi et al. (2019) investigated the antimicrobial activity of 4-(adamantan-1-yl)-3-thiosemicarbazides and related derivatives against various bacteria and Candida albicans. Additionally, some compounds demonstrated significant anti-proliferative activity against human tumor cell lines, emphasizing adamantane derivatives' potential as antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Eigenschaften
IUPAC Name |
1-adamantyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-15(19-9-14(10-19)21-16-18-1-2-22-16)17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,11-14H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMNMGZXZQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)OC5=NC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one](/img/structure/B2399371.png)

![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)
![(1S,3R)-3-[(2-Chloroacetyl)-(2-ethylbutyl)amino]cyclopentane-1-carboxamide](/img/structure/B2399375.png)




![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399386.png)
![5-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399388.png)

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2399390.png)